6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

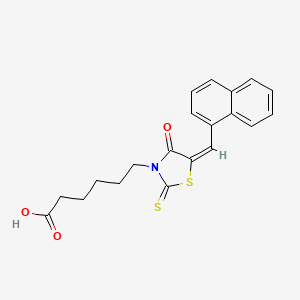

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a naphthalene substituent at the 5-position of the 4-oxo-2-thioxothiazolidine core and a hexanoic acid side chain at the N-3 position. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their antimicrobial, anticancer, and anti-inflammatory activities . The naphthalene moiety in this compound introduces aromatic bulkiness and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets.

Properties

Molecular Formula |

C20H19NO3S2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

6-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

InChI |

InChI=1S/C20H19NO3S2/c22-18(23)11-2-1-5-12-21-19(24)17(26-20(21)25)13-15-9-6-8-14-7-3-4-10-16(14)15/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,23)/b17-13+ |

InChI Key |

PKMHMWGVNCYMTB-GHRIWEEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reaction

A representative procedure involves reacting 6-aminohexanoic acid with carbon disulfide (CS₂) and chloroacetyl chloride in basic conditions:

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 0–5°C (initial), then room temperature

-

Base: Aqueous NaOH (2 eq)

Knoevenagel Condensation for Naphthalenylmethylene Incorporation

The naphthalenylmethylene group is introduced via a Knoevenagel condensation between the thiazolidinone’s active methylene group and naphthalene-1-carbaldehyde.

Reaction Mechanism

The base-catalyzed condensation proceeds as:

Optimized Conditions :

-

Catalyst: Piperidine or ammonium acetate

-

Solvent: Glacial acetic acid or toluene

-

Temperature: Reflux (~110°C)

-

Duration: 6–12 hours

Functionalization of the Hexanoic Acid Side Chain

The hexanoic acid chain is either introduced early (e.g., via amine precursors) or appended post-cyclization.

Ester Hydrolysis

If synthesized as an ester (e.g., methyl hexanoate), hydrolysis under basic conditions yields the carboxylic acid:

Conditions :

-

Base: 2 M LiOH

-

Solvent: THF/water (3:1)

-

Temperature: 60°C, 3 hours

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Sequential steps offer better intermediate purification but lower overall yields.

-

One-pot methods reduce processing time but risk side reactions.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2–7.3 (m, 7H, naphthalene), 4.3 (s, 2H, CH₂), 2.3 (t, 2H, CH₂COOH), 1.5–1.2 (m, 6H, hexanoic chain).

-

IR (KBr) : 1705 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, thiazolidinone), 1580 cm⁻¹ (C=C).

-

MS (ESI+) : m/z 413.1 [M+H]⁺.

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

-

Elemental Analysis : Calculated C: 64.21%, H: 5.38%, N: 3.40%; Found C: 64.18%, H: 5.35%, N: 3.38%.

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Knoevenagel adducts may isomerize; use anhydrous conditions to minimize.

-

-

Solvent Selection :

-

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

-

-

Catalyst Screening :

-

Lewis acids (e.g., ZnCl₂) may accelerate condensation but risk side reactions.

-

Chemical Reactions Analysis

Types of Reactions

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Observations:

- Arylidene Substituent Effects :

- Naphthalene vs. Indole : Indole-containing analogs (e.g., 4i) show lower molecular weights and higher melting points (205–207°C) compared to the naphthalene target, likely due to stronger intermolecular interactions (e.g., hydrogen bonding from indole NH) .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2i, 4-nitrobenzylidene) exhibit higher thermal stability (melting points >220°C), attributed to nitro-group-induced resonance stabilization .

- Side Chain Modifications: Hexanoic acid chains are common, but shorter chains (e.g., butyric acid in 2c) reduce molecular weight and alter solubility .

Key Observations:

- Indole Derivatives : Exhibit broad-spectrum antimicrobial activity due to indole's role in disrupting microbial membranes .

- Nitro-Substituted Derivatives : Show enhanced anticancer activity, possibly through nitro-reductase activation in hypoxic tumor environments .

- Methoxy Groups : Improve bioavailability and target affinity, as seen in compound 5h .

Biological Activity

The compound 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a unique structure that incorporates a naphthalene moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is , with a molecular weight of approximately 357.44 g/mol. The structure includes a thiazolidinone ring, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vitro. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may exert its anti-inflammatory effects through modulation of the NF-kB signaling pathway.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and the mitochondrial pathway.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological effects of 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins involved in inflammation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells at the G2/M phase, preventing their proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have reported on the efficacy of thiazolidinone derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

- Anti-inflammatory Research : Another study highlighted in the European Journal of Pharmacology showed that thiazolidinones significantly reduced edema in animal models.

- Cancer Research : Research published in Cancer Letters indicated that specific thiazolidinone compounds could effectively inhibit tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid and its analogs?

- Methodology : The compound can be synthesized via condensation reactions between 4-oxo-2-thioxothiazolidine derivatives and aromatic aldehydes (e.g., naphthalen-1-ylmethylene). A typical procedure involves refluxing equimolar amounts of the thiazolidinone precursor and aldehyde in acetic acid with anhydrous sodium acetate as a catalyst. The product is precipitated, filtered, washed, and recrystallized from acetic acid or DMF .

- Optimization : Yields (68–92%) and purity depend on reaction time, solvent choice, and recrystallization conditions. For example, extended reflux durations (1–3 hours) improve crystallinity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are critical for confirming the naphthalene and thiazolidinone moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the thioxo group (C=S, δ ~190 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight, with fragmentation patterns confirming the hexanoic acid side chain .

- Melting Point : Consistent melting ranges (e.g., 137–140°C for analogs) indicate purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Screening Protocols :

- Anticancer Activity : Test against cancer cell lines (e.g., 786-O renal carcinoma) using MTT assays. IC values are compared to reference compounds like 4-azolidinone derivatives .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does stereochemistry at the C3 position of the thiazolidinone ring influence biological activity?

- Chiral Analysis : Enantiomers derived from L- or D-amino acids (e.g., phenylalanine) exhibit distinct optical rotations ([α] values: +60.77° to −155.09°) and enantiomeric excess (75–85%). For example, D-enantiomers show enhanced inhibitory effects in topoisomerase assays due to better target binding .

- Methodology : Chiral HPLC (e.g., Chiralpak columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What structural modifications enhance its pharmacokinetic properties, such as solubility or bioavailability?

- SAR Insights :

- Hexanoic Acid Chain : The carboxylic acid group improves water solubility and enables conjugation (e.g., ester prodrugs). Modifications like methyl branching (e.g., 6-methyl derivatives) alter logP values .

- Arylidene Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the naphthalene ring enhance anticancer activity but may reduce solubility. Phenoxybenzylidene analogs show balanced lipophilicity and potency .

Q. How do contradictory data on antimicrobial vs. anticancer activity arise, and how can they be resolved?

- Data Interpretation : Divergent biological activities stem from assay conditions (e.g., concentration, cell type) and substituent effects. For example, Les-6614 (a related thiazolidinone) shows weak antimicrobial activity but potent anti-inflammatory effects, suggesting context-dependent mechanisms .

- Resolution : Use orthogonal assays (e.g., gene expression profiling) to identify primary targets. Compare IC values across multiple cell lines to distinguish selective cytotoxicity .

Q. What computational methods are effective for predicting binding modes with biological targets?

- In Silico Approaches :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into topoisomerase II or bacterial enzyme active sites identifies key interactions (e.g., hydrogen bonds with thioxo groups) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding poses .

Methodological Challenges and Solutions

Q. How can low yields in the synthesis of naphthalene-containing analogs be addressed?

- Troubleshooting :

- Catalyst Optimization : Replace sodium acetate with piperidine in ethanol for improved condensation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 72 hours) while maintaining yields >70% .

Q. What strategies mitigate degradation during biological assays?

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.